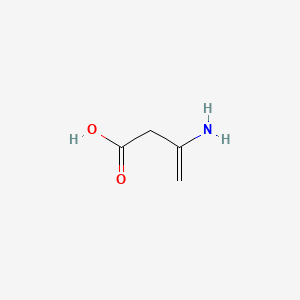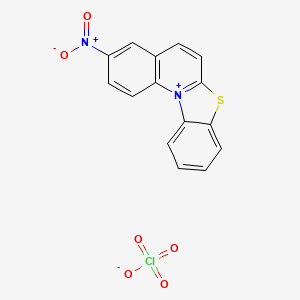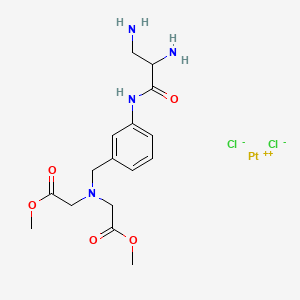
Androstane-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Androstanediol can be synthesized from dehydroepiandrosterone (DHEA) through a series of reduction reactions. The reduction of the 17-keto group of DHEA by 17-hydroxysteroid dehydrogenases results in the formation of androstenediol, which is then converted to androstanediol by the reduction of the 3-beta hydroxyl group to a 3-keto group by 3-hydroxysteroid dehydrogenases .
Industrial Production Methods
Industrial production of androstanediol involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Immunoaffinity chromatography (IAC) is also employed to reduce the batch analysis time by omitting the time-consuming HPLC purification steps .
Chemical Reactions Analysis
Types of Reactions
Androstanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Androstanediol can be oxidized to form androstenedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of androstanediol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving androstanediol typically occur at the hydroxyl groups, where they can be replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Androstenedione
Reduction: Androsterone
Substitution: Various esters and ethers of androstanediol
Scientific Research Applications
Androstanediol has several scientific research applications, including its use in chemistry, biology, medicine, and industry:
Mechanism of Action
Androstanediol exerts its effects by binding to androgen and estrogen receptors. It is converted to dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase 6 in benign prostate and prostate cancer cells . DHT then binds to the androgen receptor, initiating androgen-dependent gene activation, which is essential for normal male sex development and contributes to prostate cancer development and progression .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to both testosterone and estrone, androstenedione is structurally similar to androstanediol but has different biological activities.
Dehydroepiandrosterone (DHEA): A precursor to androstenediol, DHEA is involved in the biosynthesis of testosterone and other steroid hormones.
Testosterone: The primary male sex hormone, testosterone is synthesized from androstanediol and has more potent androgenic effects.
Uniqueness
Androstanediol is unique in its dual androgenic and estrogenic activities, making it a versatile compound in both biological and chemical research. Its ability to stimulate the immune system and its potential use in hormone replacement therapy further highlight its distinct properties .
Properties
CAS No. |
25126-76-5 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
CBMYJHIOYJEBSB-CAHXEBCQSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Isomeric SMILES |
C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
physical_description |
Solid |
Synonyms |
5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















